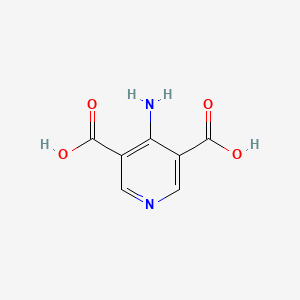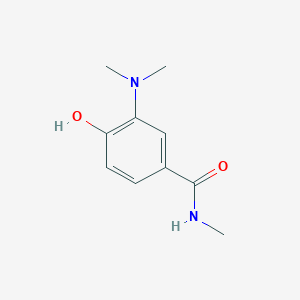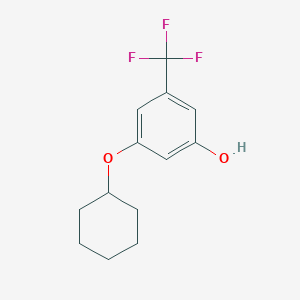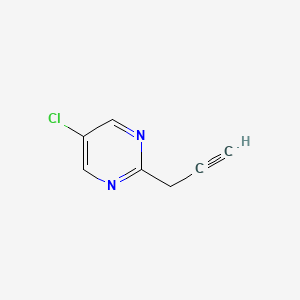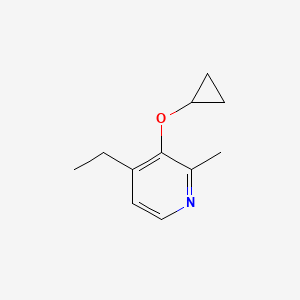
3-Cyclopropoxy-4-ethyl-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-ethyl-2-methylpyridine is an organic compound with the molecular formula C11H15NO It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the third position, an ethyl group at the fourth position, and a methyl group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-ethyl-2-methylpyridine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylpyridine with ethyl bromide in the presence of a strong base such as sodium hydride. The resulting 4-ethyl-2-methylpyridine is then subjected to a cyclopropanation reaction using cyclopropyl bromide and a suitable catalyst, such as palladium on carbon, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a packed column with a suitable catalyst can be employed to achieve high yields of the target compound with minimal purification steps .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-ethyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-4-ethyl-2-methylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-ethyl-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropoxy group and ethyl substituent contribute to its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine:
2-Methyl-5-ethylpyridine: Used in the production of vinylpyridines for industrial applications.
Uniqueness
3-Cyclopropoxy-4-ethyl-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its reactivity and potential for forming stable complexes with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-ethyl-2-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-7-12-8(2)11(9)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
QZOIMXJQDXTCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


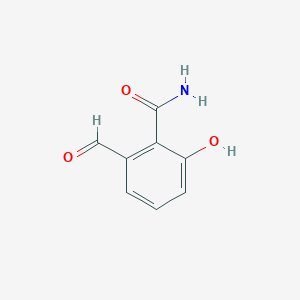
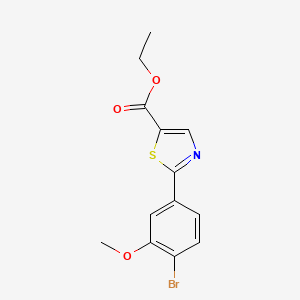
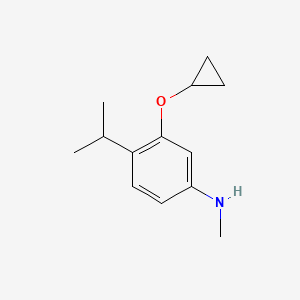
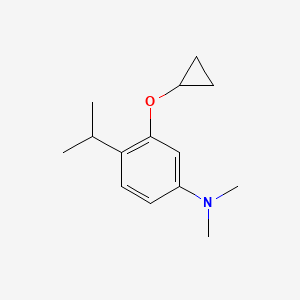
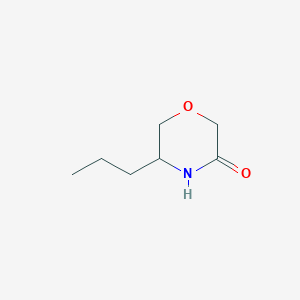
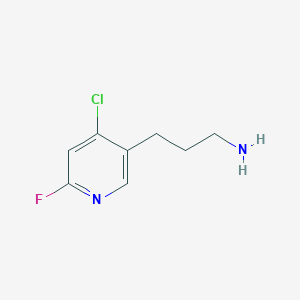
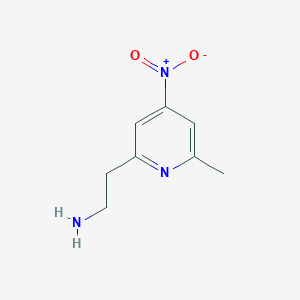
![1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14845272.png)

